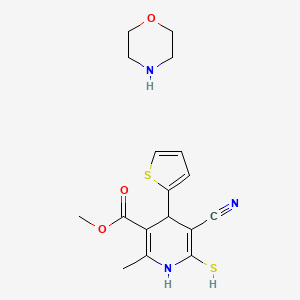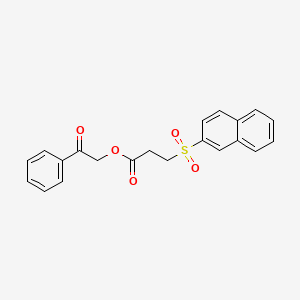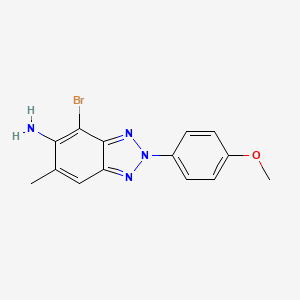
Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyanoacetate derivatives, thiophene derivatives, and other reagents in the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the cyano group may interact with nucleophilic sites, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-cyano-2-methyl-6-sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
- Methyl 5-cyano-2-methyl-6-sulfanyl-4-furyl-1,4-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2.C4H9NO/c1-7-10(13(16)17-2)11(9-4-3-5-19-9)8(6-14)12(18)15-7;1-3-6-4-2-5-1/h3-5,11,15,18H,1-2H3;5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQXDYMHXRKZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OC.C1COCCN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5044179.png)
![3-[1-(4-methoxybenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B5044190.png)

![(5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5044198.png)
![1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5044207.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5044217.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5044218.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5044219.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5044221.png)
![8-[2-(3-chlorophenoxy)ethoxy]quinoline](/img/structure/B5044226.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride](/img/structure/B5044234.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[3-(dimethylamino)-2,2-dimethylpropyl]-3-methoxybenzamide](/img/structure/B5044245.png)
